molecular formula C17H23N3O B11092379 5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one

5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one

Cat. No.: B11092379
M. Wt: 285.4 g/mol
InChI Key: BQHJPIXMSPWLEJ-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Known for their broad range of biological activities.

    Indole Derivatives: Possess various biological activities, including antiviral and anticancer properties.

Uniqueness

5,7-Diethyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is unique due to its tricyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

5,7-diethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H23N3O/c1-3-16-9-19-11-17(4-2,15(16)21)12-20(10-16)14(19)13-6-5-7-18-8-13/h5-8,14H,3-4,9-12H2,1-2H3

InChI Key

BQHJPIXMSPWLEJ-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)CC

Origin of Product

United States

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